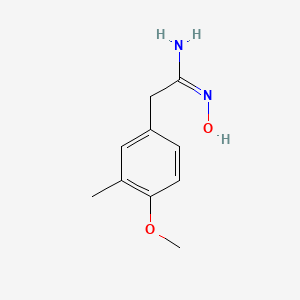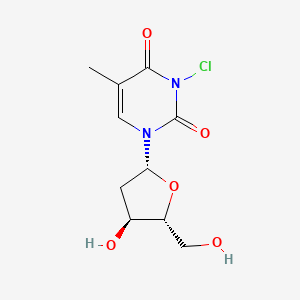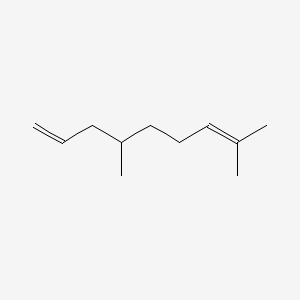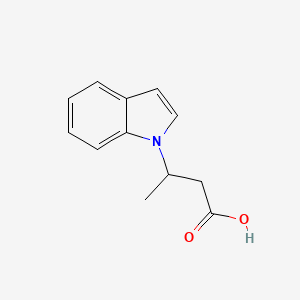![molecular formula C16H35B B15348720 Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)- CAS No. 74792-79-3](/img/structure/B15348720.png)
Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)-, also known as [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)borane, is a borane derivative with a complex structure. This compound is part of a class of organoboranes, which are compounds containing carbon-boron bonds. Organoboranes are widely used in organic synthesis and materials science due to their unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroboration Reaction: One common method to synthesize borane derivatives involves the hydroboration of alkenes. In this reaction, a borane reagent, such as borane-tetrahydrofuran complex (BH3·THF), is added to an alkene in the presence of a solvent like tetrahydrofuran (THF). The reaction proceeds under mild conditions, typically at room temperature.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with a boronic acid. The Grignard reagent, which is an organomagnesium compound, reacts with the boronic acid to form the borane derivative.
Industrial Production Methods: Industrial production of borane derivatives often involves large-scale hydroboration reactions. These reactions are carried out in specialized reactors that allow for precise control of temperature, pressure, and reagent concentrations. The resulting borane derivatives are then purified using techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: Borane derivatives can undergo oxidation reactions to form boronic acids or borates. Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reduction reactions can convert boronic acids back to borane derivatives. Reducing agents such as sodium borohydride (NaBH4) are often used for this purpose.
Substitution: Borane derivatives can participate in substitution reactions, where a substituent on the borane is replaced by another group. This can be achieved using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), sodium perborate (NaBO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product
Major Products Formed:
Boronic Acids: Formed through oxidation reactions
Borates: Formed through further oxidation of boronic acids
Substituted Boranes: Formed through substitution reactions
Scientific Research Applications
Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)-, has several scientific research applications:
Organic Synthesis: This compound is used as a reagent in organic synthesis, particularly in hydroboration reactions to form alcohols from alkenes.
Materials Science: Borane derivatives are used in the production of advanced materials, such as boron-doped semiconductors and boron nitride nanotubes.
Medicine: Some borane derivatives have shown potential as therapeutic agents, particularly in cancer treatment due to their ability to interfere with cellular processes.
Catalysis: Borane derivatives are used as catalysts in various chemical reactions, including cross-coupling reactions and polymerization processes.
Mechanism of Action
The mechanism by which borane derivatives exert their effects depends on their specific application. In organic synthesis, borane derivatives typically act as hydroboration agents, adding boron to alkenes to form organoboranes. These organoboranes can then be further transformed into alcohols or other functional groups. In catalysis, borane derivatives may act as Lewis acids, facilitating the formation of intermediates and promoting reaction pathways.
Molecular Targets and Pathways Involved:
Hydroboration Pathway: Involves the addition of boron to alkenes, followed by oxidation to form alcohols.
Catalytic Pathway: Involves the activation of substrates through Lewis acid catalysis, leading to the formation of desired products.
Comparison with Similar Compounds
Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)-, is compared with other similar compounds to highlight its uniqueness:
Borane, [2-ethyl-3-methyl-1-(1-methylethyl)butyl]bis(1-methylethyl)-: Similar structure but with a different alkyl group.
Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)-: Similar structure but with different substituents on the borane core.
Borane, [1,2-bis(1-methylethyl)butyl]bis(1-methylethyl)-: Similar structure but with different functional groups attached to the borane core.
These compounds share the common feature of having boron atoms bonded to organic groups, but the specific arrangement and substituents can lead to different chemical properties and reactivities.
Properties
CAS No. |
74792-79-3 |
|---|---|
Molecular Formula |
C16H35B |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
(4-ethyl-2,5-dimethylhexan-3-yl)-di(propan-2-yl)borane |
InChI |
InChI=1S/C16H35B/c1-10-15(11(2)3)16(12(4)5)17(13(6)7)14(8)9/h11-16H,10H2,1-9H3 |
InChI Key |
ADTFWMSGAIHAFN-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)C)(C(C)C)C(C(C)C)C(CC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethyl-Benz[e]indole](/img/structure/B15348637.png)

![2,7-Naphthalenedisulfonic acid, 4-[[4-[(3,6-disulfo-1-naphthalenyl)azo]-1-naphthalenyl]azo]-3-hydroxy-, tetrasodium salt](/img/structure/B15348643.png)
![[NH2Me2][(RuCl((S)-xylbinap))2(mu-Cl)3]](/img/structure/B15348648.png)
![N,N'-[Iminobis(ethane-1,2-diyliminoethane-1,2-diyl)]bis(octadeca-9,12-dien-1-amide)](/img/structure/B15348651.png)

![N-[(1R,2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B15348661.png)



![(1R,5S)-8-methyl-2-pyridin-3-yl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B15348692.png)
![Acetamide,2-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B15348710.png)


